5-Fluoropyrimidine-2-sulfonylfluoride
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Overview
Description
5-Fluoropyrimidine-2-sulfonyl fluoride is a fluorinated pyrimidine derivative. Fluorinated pyrimidines are known for their significant roles in medicinal chemistry, particularly in cancer treatment . This compound is characterized by the presence of a sulfonyl fluoride group, which is known for its reactivity and utility in various chemical transformations .
Preparation Methods
The synthesis of 5-fluoropyrimidine-2-sulfonyl fluoride involves several steps. One common method starts with the fluorination of pyrimidine derivatives. The sulfonyl fluoride group can be introduced through reactions involving sulfonamides and pyrilium salts . Industrial production methods often involve the use of advanced synthetic techniques to ensure high yield and purity .
Chemical Reactions Analysis
5-Fluoropyrimidine-2-sulfonyl fluoride undergoes various chemical reactions, including substitution and addition reactions. It is particularly reactive towards nucleophiles due to the presence of the sulfonyl fluoride group . Common reagents used in these reactions include pyrilium salts and fluorinating agents . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, fluorinated pyrimidines, including 5-fluoropyrimidine-2-sulfonyl fluoride, are studied for their potential as anticancer agents . They are also used in the development of chemical probes for studying protein functions .
Mechanism of Action
The mechanism of action of 5-fluoropyrimidine-2-sulfonyl fluoride involves its interaction with various molecular targets. It is known to inhibit enzymes involved in DNA and RNA synthesis, such as thymidylate synthase . This inhibition disrupts the synthesis of nucleic acids, leading to cell death, particularly in rapidly dividing cancer cells . The compound also interacts with other enzymes, such as tRNA methyltransferase and DNA topoisomerase .
Comparison with Similar Compounds
5-Fluoropyrimidine-2-sulfonyl fluoride can be compared with other fluorinated pyrimidines, such as 5-fluorouracil and capecitabine . While all these compounds share a common fluorinated pyrimidine core, 5-fluoropyrimidine-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity . This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
5-fluoropyrimidine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPXWEPMNBTAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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